molecular formula C7H12ClF2NO2 B2522783 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1823330-58-0

2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2522783
CAS No.: 1823330-58-0
M. Wt: 215.62
InChI Key: HZAHZHAJIKIGLV-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride, also known as EFDP, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including organic synthesis, drug development, and material science.

Scientific Research Applications

Synthesis and Chemical Intermediates Research has led to the synthesis of various chemical compounds starting with basic materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the preparation of complex molecules like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride through processes including amidation and Friedel-crafts acylation. This showcases the role of difluoropyrrolidine derivatives as intermediates in organic synthesis, providing a pathway to potentially valuable compounds with reasonable yields (Zheng Rui, 2010).

Advancements in Fluorinated Compounds The creation of fluorinated compounds, including ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, illustrates the importance of fluoropyrrolidine derivatives in the synthesis of fluorinated heterocyclic compounds. These compounds are crucial for developing new pharmaceuticals and materials with unique properties due to the influence of fluorine atoms (W. Wang et al., 2012).

Medicinal Chemistry and Drug Discovery In the field of medicinal chemistry, difluoropyrrolidine derivatives have been explored as core structures for the synthesis of influenza neuraminidase inhibitors. The detailed structure-activity relationship (SAR) studies led to the identification of potent inhibitors, demonstrating the compound's utility in the development of antiviral medications. Such research is pivotal for advancing drug discovery efforts against infectious diseases (G. T. Wang et al., 2001).

Development of New Synthetic Methods Explorations into new synthetic methodologies using ethyl 2-chloroacetoacetate and cyanoacetamide have led to the creation of novel pyrrole derivatives, including ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. This highlights the adaptability of difluoropyrrolidine derivatives in synthetic chemistry, enabling access to a wide range of pyrrole systems that are significant in pharmaceutical chemistry (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

Radiation Chemistry Investigations into the hydrodynamic properties of extraction mixtures based on carboxylic acid diamides, including those related to difluoropyrrolidine derivatives, under the action of ionizing radiation, provide insights into the stability and behavior of these compounds in nuclear chemistry applications. Such studies are crucial for understanding the effects of radiation on chemical processes and materials (M. Kadyko et al., 2019).

Properties

IUPAC Name

2-ethyl-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-2-6(5(11)12)3-7(8,9)4-10-6;/h10H,2-4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAHZHAJIKIGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CN1)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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